molecular formula C22H18FN3O2 B2538765 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902963-16-0

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2538765
CAS No.: 902963-16-0
M. Wt: 375.403
InChI Key: YDPRQHHMTDRQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with 4-fluorobenzyl and 4-methylbenzyl groups

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties and biological activity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antibacterial, or antiviral properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis:

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds in the pyrido[2,3-d]pyrimidine family, such as:

    3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities.

    3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The presence of a methoxy group instead of a fluorine atom can alter the compound’s chemical properties and biological effects.

    3-(4-nitrobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The nitro group introduces different electronic and steric effects, potentially leading to unique biological activities.

The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity.

Properties

CAS No.

902963-16-0

Molecular Formula

C22H18FN3O2

Molecular Weight

375.403

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3

InChI Key

YDPRQHHMTDRQAW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.